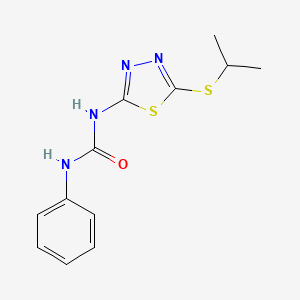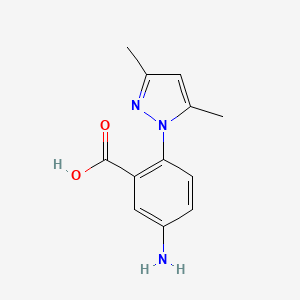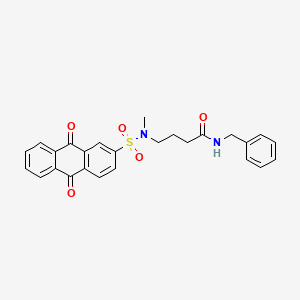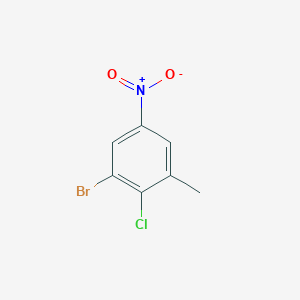
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CBSQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolinone derivatives and has been found to possess several biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacterial strains by disrupting their cell membrane. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to possess several biological activities, making it a promising candidate for further research. However, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one also has some limitations. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One possible direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying potential targets for drug development. Another direction is to explore its potential as an anti-microbial agent, particularly in the treatment of drug-resistant bacterial strains. Finally, further studies are needed to determine the safety and efficacy of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in animal models and human clinical trials.
In conclusion, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While its mechanism of action is not fully understood, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one shows promising potential for further research and drug development.
Méthodes De Synthèse
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-methoxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with 2-hydroxy-1,4-naphthoquinone in the presence of potassium carbonate to form the desired compound.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In particular, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results in the treatment of breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-17-11-12-21-19(13-17)23(26)22(30(27,28)18-8-3-2-4-9-18)15-25(21)14-16-7-5-6-10-20(16)24/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYHSVPOFUISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)


![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)
![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2990956.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)